

# A Comparative Analysis of the Genotoxicity of N-Nitrosometoprolol and N-Nitroso-propranolol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxic profiles of two nitrosamine impurities derived from commonly prescribed beta-blockers: **N-Nitrosometoprolol** and N-Nitroso-propranolol. The information presented herein is compiled from publicly available experimental data to assist in the risk assessment and management of these potential mutagens.

## **Executive Summary**

Both **N-Nitrosometoprolol** and N-Nitroso-propranolol have demonstrated genotoxic potential in various assays. N-Nitroso-propranolol has been more extensively studied and has been shown to be mutagenic in the Ames test and to induce DNA damage and micronuclei in human cell lines. Its metabolic activation is primarily mediated by the cytochrome P450 enzyme CYP2C19[1][2]. **N-Nitrosometoprolol** has also been shown to be genotoxic, causing DNA fragmentation in rat and human hepatocytes and inducing micronuclei in rat liver cells in vivo[3]. While both compounds require metabolic activation to exert their genotoxic effects, a direct comparison of their potency is limited by the availability of data for **N-Nitrosometoprolol** in some key in vitro assays.

# Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the available quantitative data for the genotoxicity of **N-Nitrosometoprolol** and N-Nitroso-propranolol.



Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

| Compound                  | Test Strain               | Metabolic<br>Activation | Concentration<br>Range                      | Result                                      |
|---------------------------|---------------------------|-------------------------|---------------------------------------------|---------------------------------------------|
| N-<br>Nitrosometoprolo    | Data not<br>available     | Data not<br>available   | Data not<br>available                       | Data not<br>available                       |
| N-Nitroso-<br>propranolol | S. typhimurium<br>TA100   | Hamster Liver S9 (10%)  | 0 - 200 μ g/plate                           | Positive, dose-<br>dependent<br>increase[1] |
| S. typhimurium<br>TA1535  | Hamster Liver S9 (10%)    | 0 - 200 μ g/plate       | Positive, dose-<br>dependent<br>increase[1] |                                             |
| S. typhimurium<br>TA98    | Hamster Liver S9<br>(10%) | 0 - 200 μ g/plate       | Positive, dose-<br>dependent<br>increase    | _                                           |

Table 2: In Vitro Micronucleus Assay Results

| Compound                  | Cell Line             | Metabolic<br>Activation    | Concentration<br>Range       | Result                                                                  |
|---------------------------|-----------------------|----------------------------|------------------------------|-------------------------------------------------------------------------|
| N-<br>Nitrosometoprolo    | Data not<br>available | Data not<br>available      | Data not<br>available        | Data not<br>available                                                   |
| N-Nitroso-<br>propranolol | Human TK6 cells       | Hamster Liver S9<br>(0.4%) | 0 - 10 μM (24h<br>treatment) | Positive, dose-<br>dependent<br>increase in<br>micronuclei<br>frequency |

Table 3: DNA Damage Assay Results



| Compound                                   | Assay Type                                 | Cell<br>Line/System | Concentration<br>Range                                           | Result                                                           |
|--------------------------------------------|--------------------------------------------|---------------------|------------------------------------------------------------------|------------------------------------------------------------------|
| N-<br>Nitrosometoprolo<br>I                | DNA<br>Fragmentation<br>(Alkaline Elution) | Rat Hepatocytes     | 0.1 - 1 mM                                                       | Positive, dose-<br>dependent<br>increase in DNA<br>fragmentation |
| DNA<br>Fragmentation<br>(Alkaline Elution) | Human<br>Hepatocytes                       | 0.1 - 1 mM          | Positive, dose-<br>dependent<br>increase in DNA<br>fragmentation |                                                                  |
| N-Nitroso-<br>propranolol                  | DNA Fragmentation (Alkaline Elution)       | Rat Hepatocytes     | 0.01 - 0.1 mM                                                    | Positive, dose-<br>dependent<br>increase in DNA<br>fragmentation |
| DNA Fragmentation (Alkaline Elution)       | Human<br>Hepatocytes                       | 0.01 - 0.1 mM       | Positive, dose-<br>dependent<br>increase in DNA<br>fragmentation |                                                                  |
| Comet Assay (%<br>Tail DNA)                | Human HepaRG<br>2D culture                 | 0 - 250 μΜ          | Positive, dose-<br>dependent<br>increase in % tail<br>DNA        | _                                                                |

Table 4: In Vivo Micronucleus Assay Results



| Compound                    | Species                        | Tissue | Dose                                  | Result                                             |
|-----------------------------|--------------------------------|--------|---------------------------------------|----------------------------------------------------|
| N-<br>Nitrosometoprolo<br>I | Rat (partially hepatectomized) | Liver  | 1000 mg/kg<br>(single gavage<br>dose) | Significant increase in micronucleated hepatocytes |
| N-Nitroso-<br>propranolol   | Rat (partially hepatectomized) | Liver  | 1000 mg/kg<br>(single gavage<br>dose) | Significant increase in micronucleated hepatocytes |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# Bacterial Reverse Mutation Assay (Ames Test) for N-Nitroso-propranolol

- Test Strains:Salmonella typhimurium strains TA98, TA100, and TA1535 were used to detect frameshift and base-pair substitution mutations, respectively.
- Metabolic Activation: The assay was conducted with and without a metabolic activation system. The S9 fraction was prepared from the livers of male golden Syrian hamsters pretreated with Aroclor 1254. A 10% (v/v) S9 mix was used.
- Procedure: The pre-incubation method was employed. The test compound, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) were pre-incubated at 37°C before being mixed with molten top agar and poured onto minimal glucose agar plates. The plates were incubated at 37°C for 48-72 hours, after which the number of revertant colonies was counted.
- Data Analysis: A positive response was defined as a dose-related increase in the mean number of revertants per plate to at least twice the mean of the solvent control.

## In Vitro Micronucleus Assay for N-Nitroso-propranolol



- Cell Line: Human lymphoblastoid TK6 cells were used.
- Metabolic Activation: A 0.4% (v/v) hamster liver S9 mix was used for metabolic activation in the 24-hour continuous treatment protocol.
- Procedure: Cells were exposed to various concentrations of N-Nitroso-propranolol in the
  presence of the S9 mix for 24 hours. Cytochalasin B was added to block cytokinesis,
  allowing for the identification of binucleated cells. Following incubation, cells were harvested,
  fixed, and stained. The frequency of micronuclei in binucleated cells was then scored using
  microscopy.
- Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells was considered a positive result.

## **DNA Fragmentation by Alkaline Elution**

- Cell System: Primary cultures of rat and human hepatocytes were utilized.
- Procedure: Hepatocytes were exposed to the test compounds for 20 hours. After treatment,
  the cells were lysed on a filter, and the DNA was slowly eluted with an alkaline solution. The
  rate of elution is proportional to the number of single-strand breaks in the DNA. The amount
  of DNA in the eluted fractions and remaining on the filter was quantified to determine the
  extent of DNA fragmentation.
- Data Analysis: An increase in the rate of DNA elution compared to the control was indicative
  of DNA damage.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows





### Click to download full resolution via product page

Caption: General metabolic activation pathway of N-nitrosamines leading to genotoxicity.



Click to download full resolution via product page

Caption: Metabolic activation of N-Nitroso-propranolol by CYP2C19.



Click to download full resolution via product page

Caption: Postulated metabolic activation of **N-Nitrosometoprolol**.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Genotoxicity of N-Nitrosometoprolol and N-Nitroso-propranolol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8145643#n-nitrosometoprolol-vs-n-nitroso-propranolol-genotoxicity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com